Cas no 163580-79-8 (Bicyclo[2.2.2]octan-2-amine,(S)- (9CI))

Technical Introduction: (S)-Bicyclo[2.2.2]octan-2-amine (9CI) is a chiral bicyclic amine characterized by its rigid, three-dimensional scaffold, which imparts steric and electronic constraints advantageous in asymmetric synthesis and medicinal chemistry. The (S)-enantiomer is particularly valued for its role as a chiral building block or ligand in enantioselective transformations, offering high stereocontrol due to the bicyclo[2.2.2]octane framework’s defined geometry. Its stability and structural rigidity make it suitable for applications in catalysis, peptidomimetics, and the design of conformationally restricted bioactive compounds. The compound’s purity and enantiomeric excess are critical for reproducible performance in synthetic and pharmaceutical research.
Bicyclo[2.2.2]octan-2-amine,(S)- (9CI) structure
163580-79-8 structure
Product Name:Bicyclo[2.2.2]octan-2-amine,(S)- (9CI)
CAS No:163580-79-8
MF:C8H15N
MW:125.211402177811
CID:110249
Update Time:2025-05-19

Bicyclo[2.2.2]octan-2-amine,(S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octan-2-amine,(S)- (9CI)
    • Bicyclo[2.2.2]octan-2-amine, (S)- (9CI)
    • Inchi: 1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1
    • InChI Key: MCLJDHWIDXKUBS-RRQHEKLDSA-N
    • SMILES: C12CCC(CC1)C[C@@H]2N

Computed Properties

  • Exact Mass: 125.12055
  • Monoisotopic Mass: 125.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 0.959±0.06 g/cm3(Predicted)
  • Boiling Point: 183.9±8.0 °C(Predicted)
  • PSA: 26.02
  • pka: 10.82±0.20(Predicted)

Bicyclo[2.2.2]octan-2-amine,(S)- (9CI) Pricemore >>

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Additional information on Bicyclo[2.2.2]octan-2-amine,(S)- (9CI)

Comprehensive Overview of Bicyclo[2.2.2]octan-2-amine,(S)- (9CI) (CAS No. 163580-79-8)

The compound Bicyclo[2.2.2]octan-2-amine,(S)- (9CI), identified by its CAS No. 163580-79-8, is a chiral amine with a unique bicyclic structure. This molecule has garnered significant attention in pharmaceutical and organic chemistry research due to its rigid bicyclo[2.2.2]octane scaffold, which imparts stereochemical stability and potential bioactivity. Researchers are increasingly exploring its applications in asymmetric synthesis, drug discovery, and material science, aligning with the growing demand for enantioselective catalysts and chiral building blocks.

One of the most searched questions related to Bicyclo[2.2.2]octan-2-amine is its role in enantioselective catalysis. The (S)-enantiomer, in particular, is valued for its ability to induce chirality in synthetic pathways, a critical factor in developing therapeutics with reduced side effects. Recent studies highlight its utility in constructing complex molecular architectures, such as peptidomimetics and natural product analogs, addressing the pharmaceutical industry's need for novel drug candidates.

Another trending topic is the sustainability of synthetic routes for chiral amines. With green chemistry gaining traction, researchers are investigating eco-friendly methods to produce Bicyclo[2.2.2]octan-2-amine,(S)-, including biocatalysis and solvent-free reactions. This aligns with global efforts to reduce waste and energy consumption in chemical manufacturing, a frequently searched subject in academic and industrial forums.

The compound's physicochemical properties—such as its high thermal stability and low solubility in polar solvents—are also of interest. These traits make it suitable for applications in high-performance polymers and coordination chemistry, where robust frameworks are essential. Searches for "thermostable chiral amines" or "amine-functionalized materials" often lead to discussions about this molecule's potential.

In the context of AI-driven drug discovery, Bicyclo[2.2.2]octan-2-amine has emerged as a candidate for virtual screening due to its predictable stereochemistry. Computational chemists frequently query "chiral templates for drug design," underscoring its relevance in machine learning-assisted molecular modeling. Its rigid structure serves as a valuable benchmark for training algorithms to predict bioactive conformations.

Lastly, the compound's nomenclature often sparks queries like "IUPAC naming for bicyclic amines" or "CAS registry number lookup." Clarifying these terms enhances accessibility for non-specialists, a key consideration for SEO optimization. By integrating these high-search-volume keywords, this overview bridges technical expertise with broader scientific discourse.

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